molecular formula C8H17NO B12943611 Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol

Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol

Cat. No.: B12943611
M. Wt: 143.23 g/mol
InChI Key: LVMLUILSLURKRC-YUMQZZPRSA-N
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Description

Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. The presence of the isobutyl group and the hydroxyl group on the pyrrolidine ring makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry in the final product. For example, the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidinone derivative, can yield the target compound with high enantiomeric purity. The reaction conditions typically include the use of a chiral rhodium or ruthenium catalyst, hydrogen gas, and a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The choice of catalysts and solvents is crucial to achieving cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved can include signal transduction, metabolic processes, and other cellular functions .

Comparison with Similar Compounds

Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(3R,4S)-4-(2-methylpropyl)pyrrolidin-3-ol

InChI

InChI=1S/C8H17NO/c1-6(2)3-7-4-9-5-8(7)10/h6-10H,3-5H2,1-2H3/t7-,8-/m0/s1

InChI Key

LVMLUILSLURKRC-YUMQZZPRSA-N

Isomeric SMILES

CC(C)C[C@H]1CNC[C@@H]1O

Canonical SMILES

CC(C)CC1CNCC1O

Origin of Product

United States

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